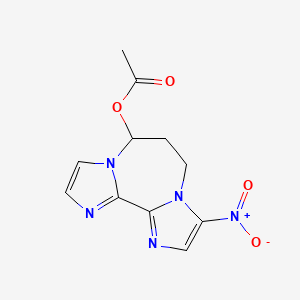
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2',1'-c)(1,4)diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine is a complex heterocyclic compound that features both imidazole and diazepine rings
Vorbereitungsmethoden
The synthesis of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the imidazole and diazepine rings followed by nitration and acetylation steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Analyse Chemischer Reaktionen
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or diazepine rings.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to nucleic acids .
Vergleich Mit ähnlichen Verbindungen
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring but differ in the additional ring structures and functional groups.
Diazepines: These compounds have the diazepine ring but may lack the imidazole ring or have different substituents.
Nitroimidazoles: These compounds contain the nitro group on the imidazole ring but may not have the diazepine ring.
The uniqueness of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine lies in its combined imidazole and diazepine rings along with the specific functional groups that confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
57831-77-3 |
|---|---|
Molekularformel |
C11H11N5O4 |
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
(11-nitro-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2,4,11-tetraen-7-yl) acetate |
InChI |
InChI=1S/C11H11N5O4/c1-7(17)20-9-2-4-14-8(16(18)19)6-13-11(14)10-12-3-5-15(9)10/h3,5-6,9H,2,4H2,1H3 |
InChI-Schlüssel |
AIZGKHDDSKGRQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCN2C(=CN=C2C3=NC=CN13)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




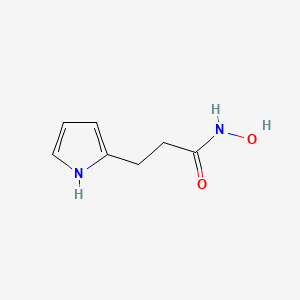
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)

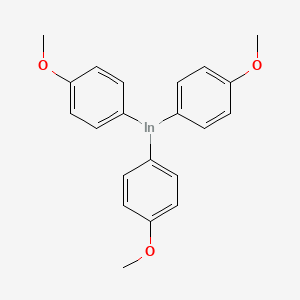
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)


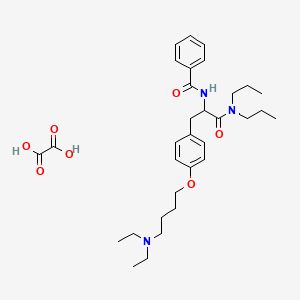

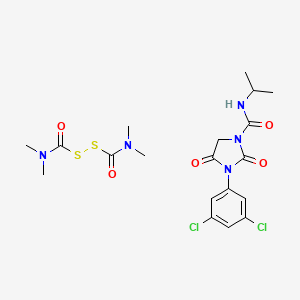
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
